molecular formula C11H13FN2O B1384022 5-Amino-N-cyclopropyl-4-fluoro-2-methylbenzamide CAS No. 1855130-50-5

5-Amino-N-cyclopropyl-4-fluoro-2-methylbenzamide

Cat. No.: B1384022
CAS No.: 1855130-50-5
M. Wt: 208.23 g/mol
InChI Key: MZTWWSZVXBJXJK-UHFFFAOYSA-N
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Description

5-Amino-N-cyclopropyl-4-fluoro-2-methylbenzamide is a useful research compound. Its molecular formula is C11H13FN2O and its molecular weight is 208.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents

Compounds structurally related to 5-Amino-N-cyclopropyl-4-fluoro-2-methylbenzamide have shown potential as antibacterial agents. For instance, a series of fluoronaphthyridines including derivatives with cyclopropylamino substitutions exhibited in vitro and in vivo antibacterial activities. A specific compound, BMY 43748, was identified as a promising therapeutic agent due to its enhanced activity (Bouzard et al., 1992).

Antimycobacterial Activity

Derivatives of the compound, specifically newer 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids, were synthesized and evaluated for antimycobacterial activities against various Mycobacterium species. One of the compounds, identified as 13n, demonstrated significant in vitro activity and was able to decrease bacterial load in an in vivo animal model (Senthilkumar et al., 2008).

Electrochemical Studies

Electrochemical studies have been conducted on derivatives of this compound to understand their reduction mechanisms, acid-base equilibria, and to develop analytical methods for quantitative analysis. These studies contribute to the understanding of the electrochemical properties of these compounds and their precursors (Srinivasu et al., 1999).

Properties

IUPAC Name

5-amino-N-cyclopropyl-4-fluoro-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O/c1-6-4-9(12)10(13)5-8(6)11(15)14-7-2-3-7/h4-5,7H,2-3,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTWWSZVXBJXJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)NC2CC2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.